molecular formula C12H18O2 B1257411 3-Methoxy-5-pentylphenol

3-Methoxy-5-pentylphenol

Cat. No.: B1257411
M. Wt: 194.27 g/mol
InChI Key: MWWIDYNYLZQEQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-5-pentylphenol (C₁₂H₁₈O₂, molecular weight 194.27 g/mol) is a monocyclic aromatic compound characterized by a phenolic core substituted with a methoxy (-OCH₃) group at position 3 and a pentyl (-C₅H₁₁) chain at position 5 . Notably, it is also detected in tamarin olfactory secretions, specifically in body swabs, suggesting a role in chemical communication among primates . Biosynthetically, it is related to phenolic precursors like olivetol and 2-hydroxy-4-methoxy-6-pentylbenzoic acid, which are involved in pathways producing structurally complex secondary metabolites .

Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

3-methoxy-5-pentylphenol

InChI

InChI=1S/C12H18O2/c1-3-4-5-6-10-7-11(13)9-12(8-10)14-2/h7-9,13H,3-6H2,1-2H3

InChI Key

MWWIDYNYLZQEQP-UHFFFAOYSA-N

SMILES

CCCCCC1=CC(=CC(=C1)OC)O

Canonical SMILES

CCCCCC1=CC(=CC(=C1)OC)O

Synonyms

3-methoxy-5-pentyl-phenol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-Methoxy-5-pentylphenol with analogous phenolic derivatives, emphasizing substituent variations, physicochemical properties, and biological contexts:

Compound Molecular Formula Substituents Molecular Weight (g/mol) Natural/Industrial Sources Key Characteristics
3-Methoxy-5-pentylphenol C₁₂H₁₈O₂ -OCH₃ (C3), -C₅H₁₁ (C5) 194.27 Garcinia atroviridis bark, tamarin glands Lipophilic due to pentyl chain; potential role in primate communication .
3-Methoxy-5-methylphenol C₈H₁₀O₂ -OCH₃ (C3), -CH₃ (C5) 138.16 Synthetic/NIST reference compound Shorter alkyl chain increases solubility in polar solvents compared to pentyl analogue .
3-Amino-5-methoxyphenol C₇H₉NO₂ -OCH₃ (C3), -NH₂ (C5) 139.15 Laboratory synthesis Amino group enhances reactivity (e.g., in polymer or dye synthesis) .
3-Chloro-5-methoxyphenol C₇H₇ClO₂ -OCH₃ (C3), -Cl (C5) 158.58 Industrial/chemical suppliers Chlorine substituent increases acidity and antimicrobial potential .
2-(3-Hydroxy-5-methylphenoxy)-5-methoxy-3-methylphenol C₁₅H₁₆O₄ Multiple -OH, -OCH₃, and -CH₃ groups 260.29 Plant metabolites (HMDB0033771) Complex substitution pattern may confer antioxidant properties .

Key Structural and Functional Insights:

Alkyl Chain Length: The pentyl group in 3-Methoxy-5-pentylphenol enhances lipophilicity, favoring membrane interactions and volatility, which may explain its role in tamarin scent signaling . In contrast, the methyl group in 3-Methoxy-5-methylphenol reduces hydrophobicity, making it more suitable for aqueous applications .

Substituent Effects on Reactivity: Electron-donating groups (e.g., -OCH₃, -CH₃) stabilize the aromatic ring, while electron-withdrawing groups (e.g., -Cl, -NO₂) increase acidity. For example, 3-Chloro-5-methoxyphenol (pKa ~8–9) is more acidic than 3-Methoxy-5-pentylphenol (pKa ~10–11) due to the chlorine atom .

Biological Context: 3-Methoxy-5-pentylphenol coexists with palmitoleic acid in Garcinia atroviridis bark extracts, though its specific biological activity remains uncharacterized, unlike β-caryophyllene in the same plant, which exhibits anti-inflammatory effects . In lichens, its biosynthetic relationship with olivetol—a cannabinoid precursor—suggests shared enzymatic pathways for alkylphenol production .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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